2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide is a synthetic compound that belongs to the class of oxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various chemical methods and is available from specialized chemical suppliers. It is used primarily in research settings and may have applications in drug development due to its unique structural features.
This compound is classified as an oxazole derivative and an acetamide. Its structure includes a dimethylsulfamoyl group attached to a piperidine ring, which contributes to its biological activity.
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide typically involves multi-step organic reactions:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are typically used for characterization.
The molecular formula of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide is C15H22N4O2S. The structure features:
The molecular weight is approximately 318.43 g/mol. The compound's structure can be represented using SMILES notation: CC(C)C1=NC(=O)C(=C1)N(C)C(=O)C(C)N1CCCCC1
.
This compound can participate in various chemical reactions typical for amides and sulfamides:
Reactions involving this compound may require specific conditions such as controlled pH or temperature to avoid decomposition or side reactions.
The mechanism of action for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide likely involves interaction with biological targets such as enzymes or receptors:
Further studies are needed to elucidate the exact pathways influenced by this compound, particularly through in vitro and in vivo assays.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its amide and sulfamide functionalities.
Key properties include:
Relevant analyses include:
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: